Myristoleic acid

Descripción general

Descripción

El ácido miristoleico, también conocido como ácido 9-tetradecenoico, es un ácido graso omega-5. Se biosintetiza a partir del ácido mirístico por la enzima estearoil-CoA desaturasa-1. Este compuesto es relativamente raro en la naturaleza y se encuentra principalmente en el aceite de semillas de plantas pertenecientes a la familia Myristicaceae, donde puede constituir hasta el 30% del aceite en algunas especies . El ácido miristoleico también es un constituyente de Serenoa repens (Palmetto enano) y ha demostrado actividad contra las células de cáncer de próstata LNCaP .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido miristoleico puede sintetizarse mediante la desaturación del ácido mirístico utilizando la enzima estearoil-CoA desaturasa-1 . Otro método implica la preparación de micelas de ácidos grasos, donde el ácido miristoleico se disuelve en una solución de hidróxido de sodio en una proporción molar de 1:1 . La solución se agita en vórtice para dispersar completamente el ácido graso.

Métodos de Producción Industrial: La producción industrial del ácido miristoleico generalmente implica la extracción de fuentes naturales como el aceite de semillas de plantas de la familia Myristicaceae. El aceite se somete a procesos como la saponificación y la posterior acidificación para aislar el ácido graso .

Tipos de Reacciones:

Oxidación: El ácido miristoleico puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos derivados oxidados.

Reducción: La reducción del ácido miristoleico puede producir alcohol mirístico.

Sustitución: El ácido miristoleico puede participar en reacciones de sustitución, particularmente en el doble enlace.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como el bromo.

Principales Productos Formados:

Oxidación: Derivados oxidados como epóxidos y productos hidroxilados.

Reducción: Alcohol mirístico.

Sustitución: Derivados halogenados del ácido miristoleico.

Aplicaciones Científicas De Investigación

Antitumor Properties

Research Findings:

Myristoleic acid has been identified as a promising agent against certain types of cancer, particularly prostate cancer. Studies indicate that it exhibits cytotoxic effects on tumor cells, leading to reduced cell viability and proliferation. In vitro studies have shown that this compound can induce apoptosis in prostate cancer cells, suggesting its potential as an antitumor agent .

Case Study:

In a study involving prostate cancer cell lines, treatment with this compound resulted in significant apoptosis compared to control groups. Further investigations are required to elucidate the precise mechanisms through which this compound exerts its antitumor effects.

Metabolic Health

Nonalcoholic Fatty Liver Disease (NAFLD):

this compound has shown protective effects against NAFLD. In animal models fed a high-fat diet, supplementation with this compound led to reductions in body weight, triglycerides, and cholesterol levels. It also reversed hepatocyte ballooning and degeneration .

Obesity and Adiposity:

Recent research indicates that this compound produced by gut microbiota can activate brown adipose tissue (BAT) and promote beige fat formation, thereby reducing adiposity. This discovery highlights the role of this compound in metabolic regulation and potential applications in obesity management .

Bone Health

Osteoporosis Treatment:

this compound has demonstrated the ability to prevent bone loss in experimental models by inhibiting osteoclast formation and differentiation. Its action appears to involve the inhibition of specific kinases involved in osteoclast cytoskeleton rearrangement . This suggests its potential as a therapeutic candidate for osteoporosis.

Dermatological Applications

Acne Treatment:

this compound may serve as an effective treatment for acne vulgaris by inhibiting the growth of Cutibacterium acnes, the bacterium associated with acne. It disrupts biofilm formation and reduces bacterial virulence factors, indicating its potential use in topical formulations for acne treatment .

Hair Growth Stimulation:

In studies using hamster flank organ models, this compound promoted hair growth by activating the Wnt signaling pathway in dermal papilla cells. This suggests its application in treating hair loss conditions such as androgenetic alopecia .

Antibacterial Activity

Mechanisms of Action:

this compound exhibits antibacterial properties against various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae. It acts by disrupting bacterial cell membranes and inhibiting growth without causing irritation . This positions this compound as a candidate for developing new antibacterial agents.

Summary Table of Applications

Mecanismo De Acción

El ácido miristoleico ejerce sus efectos a través de diversos objetivos y vías moleculares:

Inducción de Apoptosis: Induce apoptosis en células cancerosas activando caspasas y otras vías apoptóticas.

Activación del Tejido Adiposo Marrón: Se ha demostrado que el ácido miristoleico producido por enterococos reduce la obesidad activando el tejido adiposo marrón y promoviendo la formación de grasa beige.

Compuestos Similares:

Ácido Mirístico: Un ácido graso saturado a partir del cual se biosintetiza el ácido miristoleico.

Ácido Oleico: Un ácido graso omega-9 con una estructura similar pero que difiere en la posición del doble enlace.

Miristato de Cetilo: Un éster del ácido miristoleico con propiedades antiinflamatorias.

Singularidad: El ácido miristoleico es único debido a su clasificación omega-5 y sus actividades biológicas específicas, como la inducción de apoptosis en células de cáncer de próstata y la reducción de la obesidad a través de la activación del tejido adiposo marrón .

Comparación Con Compuestos Similares

Myristic Acid: A saturated fatty acid from which myristoleic acid is biosynthesized.

Oleic Acid: An omega-9 fatty acid with a similar structure but differing in the position of the double bond.

Cetyl Myristoleate: An ester of this compound with anti-inflammatory properties.

Uniqueness: this compound is unique due to its omega-5 classification and its specific biological activities, such as inducing apoptosis in prostate cancer cells and reducing obesity through brown adipose tissue activation .

Actividad Biológica

Myristoleic acid, a monounsaturated fatty acid, is gaining attention for its various biological activities. This article provides a comprehensive overview of its effects, including its antimicrobial properties, influence on lipid metabolism, potential role in cancer treatment, and other health benefits.

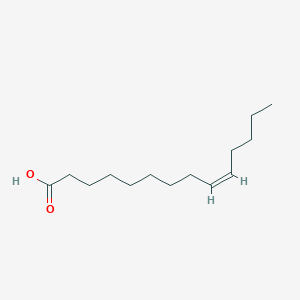

Chemical Structure and Properties

This compound (C14:1) is characterized by a 14-carbon chain with one double bond located at the ninth carbon from the methyl end. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

This compound exhibits significant antibiofilm activity , particularly against Cutibacterium acnes and Staphylococcus aureus . A study demonstrated that this compound inhibited biofilm formation by C. acnes at a remarkably low concentration of 1 µg/ml, showcasing its potential as a therapeutic agent for acne and related skin disorders . Furthermore, it has been shown to enhance the efficacy of aminoglycoside antibiotics against resistant strains of S. aureus, indicating its role as an antibiotic adjuvant .

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Cutibacterium acnes | 1 µg/ml | Inhibition |

| Staphylococcus aureus | 100-200 µg/ml | Inhibition |

Lipid Metabolism and Cardiovascular Health

Research indicates that this compound may influence lipid profiles positively. A comparative study found that diets enriched with myristic acid (a saturated fatty acid) raised LDL cholesterol levels more than those with oleic acid, while this compound showed a favorable increase in HDL cholesterol . These findings suggest that this compound could play a role in managing cholesterol levels and promoting cardiovascular health.

Anti-Cancer Properties

This compound has been identified as a cytotoxic component in extracts used for treating prostate conditions. In vitro studies have shown that it induces apoptosis in LNCaP prostate cancer cells, suggesting its potential as an antitumor agent . The mechanism appears to involve both apoptotic and necrotic pathways, warranting further investigation into its therapeutic applications in oncology.

Effects on Bone Health

Animal studies reveal that this compound administration significantly prevents bone loss and osteoclast formation. It inhibits the kinase activity of Src, which is crucial for osteoclast cytoskeleton rearrangement, thereby suggesting its potential for treating osteoporosis .

Table 2: Effects of this compound on Bone Health

| Parameter | Effect |

|---|---|

| Osteoclast Formation | Inhibition |

| Bone Loss | Prevention |

| Src Kinase Activity | Suppression |

Role in Metabolic Disorders

This compound has shown promise in combating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) . Supplementation in high-fat diet models led to reduced body weight, triglycerides, and cholesterol levels while reversing hepatocyte ballooning . This suggests that this compound may serve as a therapeutic option for managing obesity and associated liver diseases.

Skin and Hair Disorders

In dermatological applications, this compound has been effective in inhibiting the growth of C. acnes and could potentially be used topically for treating acne and androgenic alopecia by activating the Wnt signaling pathway, promoting hair follicle regeneration .

Propiedades

IUPAC Name |

(Z)-tetradec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWVWXASSLXJHU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041568 | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-64-9 | |

| Record name | Myristoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.